Nav1.7-IN-15 Exhibits Defined State-Dependent Potency vs. Nav1.7 Comparators
Nav1.7-IN-15 inhibits human Nav1.7 (hNav1.7) with an IC50 of 0.42 μM under conditions promoting channel inactivation (20% inactivated state), as measured by manual patch-clamp electrophysiology in HEK293 cells [1]. This potency is modest compared to advanced clinical candidates like PF-05089771 (IC50 = 11 nM) [2] and tool compounds like XEN907 (IC50 = 3 nM) [3], but it is accompanied by state-dependent binding that confers a distinct pharmacological profile suitable for target validation studies. The compound's potency was optimized from earlier aminopyrimidinone leads (e.g., compound 1, IC50 >10 μM), demonstrating a >23-fold improvement [1].
| Evidence Dimension | Inhibitory potency (IC50) against human Nav1.7 channel |
|---|---|
| Target Compound Data | 0.42 μM (420 nM) |
| Comparator Or Baseline | PF-05089771: 11 nM; XEN907: 3 nM; Aminopyrimidinone lead (compound 1): >10,000 nM |
| Quantified Difference | 38-fold less potent than PF-05089771; 140-fold less potent than XEN907; >23-fold more potent than lead aminopyrimidinone |
| Conditions | Manual patch-clamp; HEK293 cells expressing hNav1.7; 20% inactivated state |
Why This Matters
The intermediate potency of Nav1.7-IN-15, combined with state-dependence, makes it a valuable tool for investigating Nav1.7 pharmacology without the confounding effects of extreme potency that may mask subtle state-dependent behaviors or off-target interactions.
- [1] Nguyen, H. N., Bregman, H., Buchanan, J. L., Du, B., Feric, E., Huang, L., ... & Dimauro, E. F. (2012). Discovery and optimization of aminopyrimidinones as potent and state-dependent Nav1.7 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1055-1060. View Source
- [2] Swain, N. A., Batchelor, D., Beaudoin, S., Bechle, B. M., Bradley, P. A., Brown, A. D., ... & West, C. W. (2017). Discovery of clinical candidate PF-05089771, a potent, selective, and state-dependent Nav1.7 inhibitor. Journal of Medicinal Chemistry, 60(16), 7029-7042. View Source
- [3] Chowdhury, S., Chafeev, M., Liu, S., Sun, J., Raina, V., Chui, R., ... & Cadieux, J. A. (2011). Discovery of XEN907, a spirooxindole blocker of NaV1.7 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681. View Source
